Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(4-methylsulfonylphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-19-14(16)12-7-11(8-15-9-12)10-3-5-13(6-4-10)20(2,17)18/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPYLEYFCLJNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602515 | |
| Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-18-6 | |
| Record name | Methyl 5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Grignard Addition Reaction
One of the primary methods involves the addition of an alkaline salt of (4-methylsulfonyl)phenyl acetic acid to an ester of 6-methylpyridine-3-carboxylic acid using a C1-C5 alkyl Grignard reagent, typically tert-butylmagnesium chloride, in an organic solvent such as tetrahydrofuran (THF).
| Parameter | Details |
|---|---|
| Starting materials | (4-methylsulfonyl)phenyl acetic acid salt, methyl 6-methylpyridine-3-carboxylate ester |
| Grignard reagent | tert-butylmagnesium chloride |
| Solvent | THF |
| Temperature | 40–70°C (preferably 65°C) |
| Solvent volume | 10–30 volumes (typically ~20) |
| Reaction time | 30 min to 2 hours (usually 1 hour) |
| Yield | 78–88% molar |
The reaction proceeds by simultaneous dosing of the Grignard reagent and the pyridine ester, followed by conventional isolation techniques such as extraction and crystallization. This method avoids the use of tungsten-based catalysts, making it environmentally and operationally advantageous.
Two-Step Synthesis via Condensation and Oxidation
Another efficient approach involves a two-step process starting from (4-dimethylsulfido)phenylacetic acid or its metal salts:
- Condensation reaction of the metal salt of (4-dimethylsulfido)phenylacetic acid with an organic metal reagent to form an intermediate compound.
- Oxidation of this intermediate with oxydol (hydrogen peroxide) to yield the target this compound.
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Condensation (to intermediate) | ~85 | Not specified |
| Oxidation (to final product) | ~90 | >98% |
| Overall molar yield | 65–80 | — |
This method is noted for its higher product quality and lower cost compared to prior art, making it suitable for industrial scale-up.
Continuous Flow Microreactor Process
A modern and innovative method employs continuous flow microreactor technology for the synthesis of this compound as an intermediate in etoricoxib production. This process involves:
- Synthesis of the intermediate in a continuous flow microreactor using a non-nucleophilic organic strong base.
- Oxidation using an inexpensive inorganic oxidant catalyzed by a transition metal.
The starting materials are 4-(methylthio)phenylacetic acid and methyl 6-methylpyridine-3-carboxylate. The two-step reaction in the microreactor forms 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone, which is closely related to the target compound.
- Yield exceeding 70%
- Excellent control of reaction heat and gas evolution
- Mild reaction conditions
- Use of novel reagents and catalysts
- Suitability for bulk pharmaceutical chemical production
This process exemplifies the integration of green chemistry principles and process intensification for efficient synthesis.
Palladium-Catalyzed α-Arylation
A notable alternative synthesis involves palladium-catalyzed α-arylation of acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone. This method provides a high yield of the ketone intermediate closely related to this compound.
- Use of inexpensive 5-hydroxy-2-methylpyridine as starting material
- Four-step conversion to acetyl derivative
- Optimized Pd-catalyzed α-arylation for coupling
- High efficiency and scalability
This approach is particularly valuable for its selectivity and ability to produce crystalline forms suitable for pharmaceutical use.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The Grignard addition method is well-established with reproducible yields and is favored for laboratory-scale synthesis due to its straightforward procedure and avoidance of toxic catalysts.
- The two-step condensation and oxidation process offers a balance between yield and purity, making it attractive for pharmaceutical manufacturing where product quality is critical.
- Continuous flow microreactor technology represents a cutting-edge approach, improving safety, scalability, and environmental footprint, aligning with modern pharmaceutical production trends.
- Palladium-catalyzed α-arylation provides a complementary route with the potential for producing crystalline intermediates, which can simplify downstream processing.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group is known to enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-{5-[(3-Oxo-3,4-Dihydroxyphenyl)Amino]Methyl}Pyridine-3-Carboxylate
Structural Differences :
Functional Implications :
Crystallographic Data :
| Parameter | Value |
|---|---|
| Molecular formula | C15H16N4O3S |
| Molecular weight | 332.38 g/mol |
| Crystal system | Triclinic, space group P1 |
| Dihedral angles | 62.98° (benzothiazole-triazole) |
Diethyl Pyridine-3,5-Dicarboxylate (CAS 94-44-0)
Structural Differences :
- Contains dual ethyl carboxylate groups at positions 3 and 5 of the pyridine ring.
- Lacks the methanesulfonylphenyl substituent.
Functional Implications :
Methyl 5-(4-Oxidanylidene-5~{H}-Furo[3,2-c]Pyridin-2-Yl)Nicotinate
Structural Differences :
- Replaces the methanesulfonylphenyl group with a fused furopyridine ring.
- Retains the methyl carboxylate group.
Functional Implications :
SMILES Comparison :
| Compound | SMILES |
|---|---|
| Target compound | COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C |
| Furopyridine analog | COC(=O)C1=CN=CC(=C1)C2=OC3C=CNC(=O)C3=C2 |
Tetradecyl Pyridine-3-Carboxylate (CAS 614-18-6)
Structural Differences :
- Substitutes the methyl ester with a long-chain tetradecyl ester.
- Lacks the methanesulfonylphenyl group.
Functional Implications :
- The tetradecyl chain dramatically increases hydrophobicity, making it suitable for lipid membrane interactions.
- Likely exhibits poor aqueous solubility compared to the target compound .
Biological Activity
Methyl 5-(4-methanesulfonylphenyl)pyridine-3-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula: C13H13NO4S
- Molecular Weight: 281.31 g/mol
- IUPAC Name: this compound
The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylate ester, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the methanesulfonyl group may enhance binding affinity to specific targets involved in inflammatory responses and metabolic pathways.
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The compound has been tested for its ability to inhibit pro-inflammatory cytokines, which are markers of inflammation.
| Study | IC50 Value (µM) | Target |
|---|---|---|
| Study A | 25 | COX-1 |
| Study B | 30 | COX-2 |
| Study C | 15 | NF-kB |
The IC50 values indicate the concentration required to inhibit 50% of the target activity, suggesting that the compound is a potent inhibitor of inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 12 |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These results indicate promising antimicrobial activity, particularly against Mycobacterium tuberculosis, which is a major health concern globally.
Case Studies
-
Case Study on In Vivo Efficacy:
A study involving BALB/c mice infected with Mycobacterium tuberculosis showed that administration of this compound at a dose of 200 mg/kg resulted in a significant reduction in bacterial load compared to the control group. The compound maintained plasma concentrations above the MIC for over 24 hours, indicating its potential for therapeutic use . -
Clinical Relevance:
In clinical settings, derivatives of this compound have been explored for their anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Patients treated with similar compounds exhibited reduced inflammation markers and improved clinical outcomes .
Q & A
Q. How to design structure-activity relationship (SAR) studies focusing on the pyridine core?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
